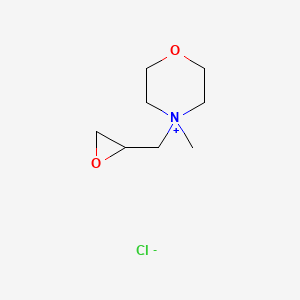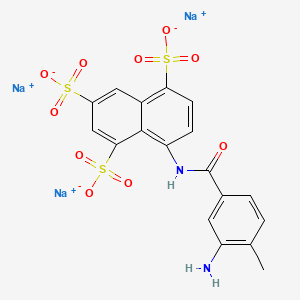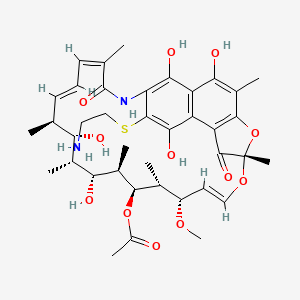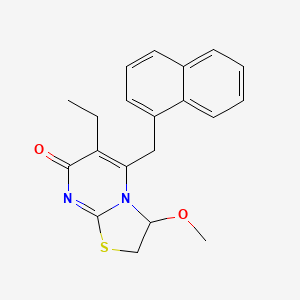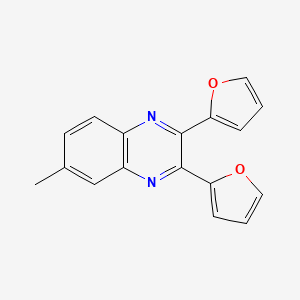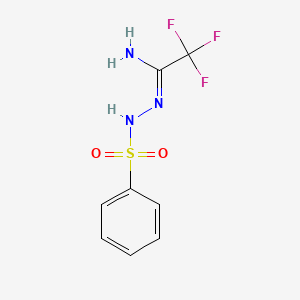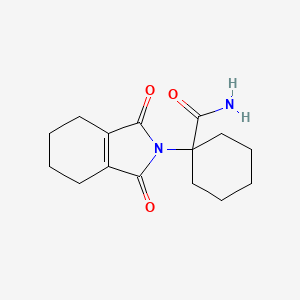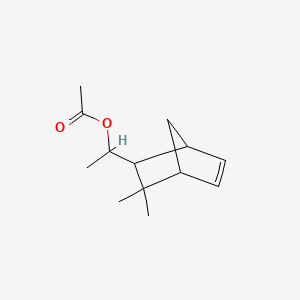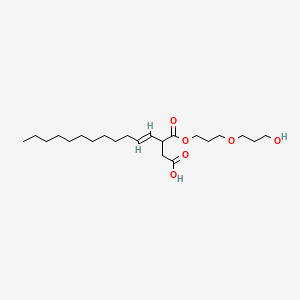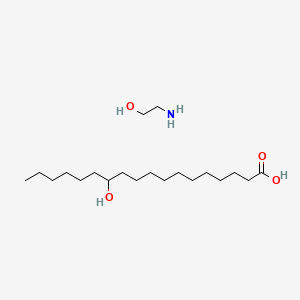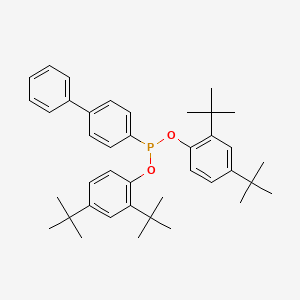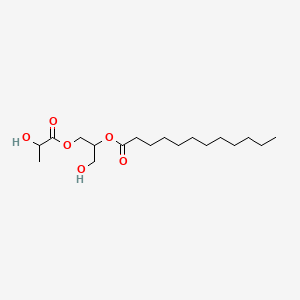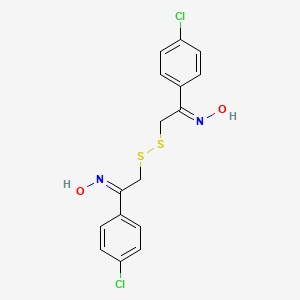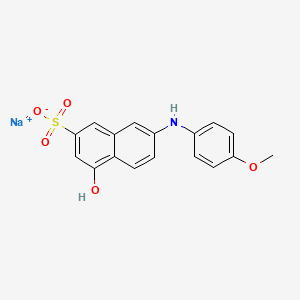
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, methoxyphenyl, and sulphonate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-7-aminonaphthalene-2-sulphonic acid with 4-methoxyaniline in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted naphthalenes, and various substituted naphthalene sulphonates.
Wissenschaftliche Forschungsanwendungen
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a fluorescent probe.
Medicine: Investigated for its potential use in drug delivery systems and as an anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. It can also interact with cellular membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Similar structure but with a methylamino group instead of a methoxyphenyl group.
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: Lacks the methoxyphenyl substitution.
Uniqueness
Sodium 4-hydroxy-7-((4-methoxyphenyl)amino)naphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
83763-36-4 |
|---|---|
Molekularformel |
C17H14NNaO5S |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
sodium;4-hydroxy-7-(4-methoxyanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H15NO5S.Na/c1-23-14-5-2-12(3-6-14)18-13-4-7-16-11(8-13)9-15(10-17(16)19)24(20,21)22;/h2-10,18-19H,1H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
ZOTNRXIFPMXLAI-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


